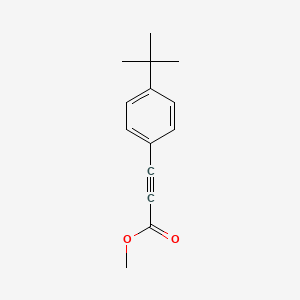
Di-(2-Ethylhexyl) (2-Ethyl-6-Hydroxyhexyl) Phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Di-(2-Ethylhexyl) (2-Ethyl-6-Hydroxyhexyl) Phosphate typically involves the esterification of phosphoric acid with 2-ethylhexanol and 2-ethyl-6-hydroxyhexanol . The reaction is carried out under controlled conditions, often using a catalyst to enhance the reaction rate and yield. The process involves heating the reactants to a specific temperature and maintaining it for a certain period to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems . The process is optimized to achieve high purity and yield, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The final product is purified through distillation or other separation techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Di-(2-Ethylhexyl) (2-Ethyl-6-Hydroxyhexyl) Phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and other oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms of the phosphate.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include different phosphates, reduced phosphates, and substituted derivatives of this compound .
Applications De Recherche Scientifique
Di-(2-Ethylhexyl) (2-Ethyl-6-Hydroxyhexyl) Phosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various chemical compounds and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Mécanisme D'action
The mechanism of action of Di-(2-Ethylhexyl) (2-Ethyl-6-Hydroxyhexyl) Phosphate involves its interaction with molecular targets and pathways in biological systems . It is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in various cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to Di-(2-Ethylhexyl) (2-Ethyl-6-Hydroxyhexyl) Phosphate include:
Tris(2-ethylhexyl) Phosphate: A precursor and related compound used as a flame retardant.
Di(2-ethylhexyl)phosphoric acid: Another organophosphate with similar properties and applications.
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct chemical and physical properties . Its ability to act as both a plasticizer and a flame retardant makes it valuable in various industrial applications. Additionally, its potential biological activities and interactions with biomolecules set it apart from other similar compounds .
Propriétés
Formule moléculaire |
C24H51O5P |
|---|---|
Poids moléculaire |
450.6 g/mol |
Nom IUPAC |
bis(2-ethylhexyl) (2-ethyl-6-hydroxyhexyl) phosphate |
InChI |
InChI=1S/C24H51O5P/c1-6-11-15-22(8-3)19-27-30(26,28-20-23(9-4)16-12-7-2)29-21-24(10-5)17-13-14-18-25/h22-25H,6-21H2,1-5H3 |
Clé InChI |
AVHDWZNXZPIZCY-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COP(=O)(OCC(CC)CCCC)OCC(CC)CCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






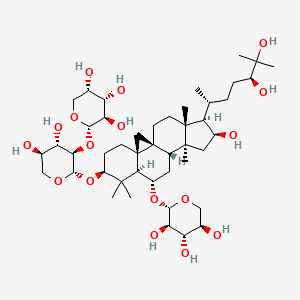
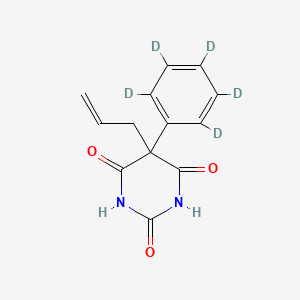
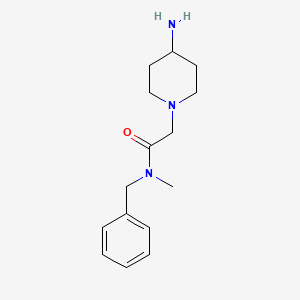

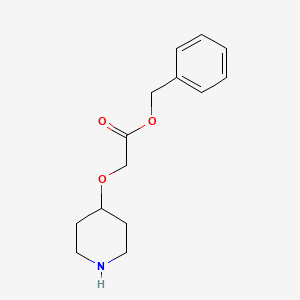

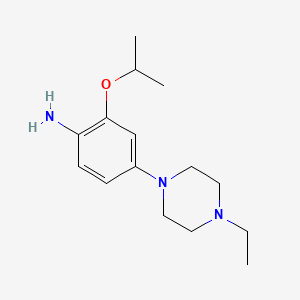
![7-methoxy-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole](/img/structure/B13855653.png)

